5-Oxocyclopent-1-ene-1-heptanoic acid
Overview
Description
5-Oxocyclopent-1-ene-1-heptanoic acid is an organic compound with the molecular formula C12H18O3 It is characterized by a cyclopentene ring with a ketone group at the 5-position and a heptanoic acid chain attached to the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxocyclopent-1-ene-1-heptanoic acid typically involves the treatment of 1-methoximino-2-(6-carboxyhexyl)-2-cyclopentene with acetone and 2N hydrochloric acid at reflux conditions . This method provides a reliable route to obtain the desired compound with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms, depending on the reagents and conditions used.
Substitution: The cyclopentene ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or cyclopentanol derivatives.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
5-Oxocyclopent-1-ene-1-heptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-oxocyclopent-1-ene-1-heptanoic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form esters or amides. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and development.
Comparison with Similar Compounds
Cyclopent-1-ene-1-heptanoic acid: Lacks the ketone group, resulting in different reactivity and applications.
5-Hydroxycyclopent-1-ene-1-heptanoic acid: Contains a hydroxyl group instead of a ketone, leading to different chemical properties.
Cyclopent-1-ene-1-octanoic acid: Has a longer carbon chain, affecting its physical and chemical characteristics.
Uniqueness: 5-Oxocyclopent-1-ene-1-heptanoic acid is unique due to the presence of both a ketone group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various fields of research.
Properties
IUPAC Name |
7-(5-oxocyclopenten-1-yl)heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c13-11-8-5-7-10(11)6-3-1-2-4-9-12(14)15/h7H,1-6,8-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOKTHVXIPFAJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200402 | |
Record name | AY 16804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5239-43-0 | |
Record name | 5-Oxo-1-cyclopentene-1-heptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5239-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AY 16804 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AY 16804 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxocyclopent-1-ene-1-heptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.672 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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